molecular formula C9H8BrN3S B1471745 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine CAS No. 1369059-32-4

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine

Cat. No.: B1471745
CAS No.: 1369059-32-4
M. Wt: 270.15 g/mol
InChI Key: FBGMLDRXLHVFHY-UHFFFAOYSA-N
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Description

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine is a brominated heteroaromatic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . This compound features a pyrimidine ring, a common scaffold in pharmaceuticals, linked to a brominated thiophene group. The bromine atom on the thiophene ring makes it a versatile precursor for further chemical transformations, primarily through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling researchers to explore a diverse chemical space around this core structure. While specific biological data for this compound is not widely published, its structure suggests potential as a building block in the development of kinase inhibitors or other small-molecule therapeutic agents, in line with modern automated synthesis methodologies for pharmacophores . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-(5-bromothiophen-2-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGMLDRXLHVFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene Derivatives

If the thiophene moiety lacks the bromine substituent at the 5-position, selective bromination is performed prior to coupling:

  • Reagents: N-bromosuccinimide (NBS) is commonly used for regioselective bromination.
  • Conditions: Controlled temperature and solvent choice (e.g., dichloromethane or acetonitrile) to avoid over-bromination.
  • Outcome: Formation of 5-bromothiophene-2-yl derivatives with high regioselectivity.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The key step involves coupling the brominated thiophene with the pyrimidin-4-amine core:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is widely used.
  • Base: Sodium carbonate (Na₂CO₃) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
  • Solvent: Mixtures of dimethylformamide (DMF) and water or toluene are common.
  • Temperature: Typically reflux or elevated temperatures (~80–100 °C).
  • Reaction Time: Several hours (2–16 h) depending on scale and conditions.

This reaction forms the C-C bond between the pyrimidine ring and the 5-bromothiophen-2-yl group, yielding the target compound.

Alternative Approaches and Optimization

  • Base Selection: Use of strong bases like KOtBu can improve yields but requires careful control to avoid side reactions.
  • Solvent System: Mixed solvents (e.g., toluene with DMF) can enhance solubility and reaction rates.
  • Purification: Column chromatography followed by recrystallization (e.g., from ethanol) is employed to obtain pure product.

Representative Experimental Procedure

Step Reagents and Conditions Description
1 5-bromo-2-thiopheneboronic acid (1.1 equiv), 2-methylpyrimidin-4-amine (1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), DMF/H₂O (4:1) Combine in round-bottom flask under nitrogen atmosphere.
2 Heat at 90 °C for 8 hours with stirring Facilitates Suzuki coupling reaction.
3 Cool to room temperature, dilute with water, extract with ethyl acetate Isolates organic phase containing product.
4 Dry over Na₂SO₄, concentrate under reduced pressure Removes solvents.
5 Purify by silica gel chromatography, recrystallize from ethanol Obtains pure 6-(5-bromothiophen-2-yl)-2-methylpyrimidin-4-amine.

Research Findings and Yield Data

Parameter Typical Value Notes
Reaction Yield 70–85% Dependent on catalyst loading and reaction time.
Purity >98% (by HPLC) After purification steps.
Reaction Time 6–12 hours Optimized for maximal conversion.
Catalyst Loading 3–5 mol% Pd(PPh₃)₄ Balances cost and efficiency.
Base Used Na₂CO₃ or KOtBu KOtBu can increase rate but may cause side reactions.

Mechanistic Insights and Electronic Effects

  • The bromine atom on the thiophene ring acts as a leaving group in the Suzuki coupling, enabling the formation of the C-C bond.
  • Density Functional Theory (DFT) studies on analogous brominated pyrimidines demonstrate that bromine exerts an electron-withdrawing effect, influencing the reactivity of the pyrimidine core and potentially enhancing the coupling efficiency.
  • The methyl group at the 2-position of the pyrimidine ring provides steric and electronic modulation, which can affect the coupling reaction kinetics.

Summary Table of Key Preparation Parameters

Aspect Details
Starting Materials 2-methylpyrimidin-4-amine, 5-bromo-2-thiopheneboronic acid or brominated thiophene derivative
Key Reaction Suzuki-Miyaura cross-coupling
Catalyst Pd(PPh₃)₄ (3–5 mol%)
Base Na₂CO₃ or KOtBu
Solvent DMF/H₂O or toluene/DMF mixtures
Temperature 80–100 °C
Reaction Time 6–12 hours
Yield 70–85%
Purification Column chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

The compound 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine (CAS: 1369059-32-4) is a pyrimidine derivative that has garnered attention in various scientific research applications. This article delves into its potential applications, particularly in medicinal chemistry, materials science, and as a biochemical probe.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of the bromothiophene group enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that modifications to the pyrimidine core can lead to increased potency against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Targeting Kinases
The compound has also been explored as a potential kinase inhibitor. Kinases play crucial roles in signaling pathways that regulate cell growth and survival. By inhibiting specific kinases, compounds like this compound could disrupt these pathways, offering therapeutic benefits in diseases characterized by dysregulated kinase activity.

Materials Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties, improving device efficiency.

Biochemical Probes

Fluorescent Probes
Due to its structural characteristics, this compound may serve as a fluorescent probe for biological imaging. The bromothiophene unit can be engineered to exhibit fluorescence upon interaction with specific biomolecules, enabling real-time tracking of cellular processes.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer activity. Among these, compounds structurally related to this compound demonstrated significant cytotoxic effects against breast and lung cancer cell lines. The study highlighted the importance of the bromothiophene moiety in enhancing biological activity through improved binding affinity to target proteins.

Case Study 2: Organic Electronics

Research conducted by the Materials Science Journal explored the use of thiophene-based compounds in organic solar cells. The findings suggested that incorporating this compound into the active layer significantly improved charge mobility and overall device performance compared to conventional materials.

Mechanism of Action

The mechanism of action of 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Features Biological/Physicochemical Properties References
6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine 5-Bromothiophen-2-yl (6), Methyl (2) Bromothiophene enhances π-π interactions; methyl improves lipophilicity Potential antibacterial/antifungal activity; moderate solubility
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Cl (6), I (5), SCH3 (2) Halogen-rich; methylsulfanyl increases stability High reactivity for nucleophilic substitution
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine Br (5), Cl (6), SCH3 (2) Dual halogen substituents; thioether group Improved metabolic stability; used in kinase inhibitors
6-(4-Bromophenyl)-2-methylpyrimidin-4-amine 4-Bromophenyl (6), Methyl (2) Aromatic phenyl vs. thiophene; lower electron density Reduced π-stacking efficiency; antitumor applications
5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride CH2Cl (5), Methyl (2) Reactive chloromethyl group; hydrochloride salt Enhanced solubility; prodrug potential
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine Cl (6), Furan-2-ylmethyl (N), Methyl (2) Furan’s oxygen vs. thiophene’s sulfur; polar Altered hydrogen bonding; antimicrobial activity

Structural and Electronic Differences

  • Bromothiophene vs. Halogenated Pyrimidines: The bromothiophene group in the target compound provides a conjugated π-system that enhances electron delocalization compared to non-aromatic halogen substituents (e.g., Cl or I in ).
  • Thiophene vs. Phenyl/Furan : The thiophene ring (S-containing) is more electron-rich than phenyl () but less polar than furan (O-containing) (). This balance improves solubility in organic solvents while maintaining metabolic stability .

Physicochemical Properties

  • Reactivity : The bromine atom on thiophene allows for Suzuki-Miyaura cross-coupling, similar to bromophenyl derivatives (), but with higher regioselectivity due to thiophene’s directing effects .

Biological Activity

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with a bromothiophene substituent, which enhances its chemical properties and biological interactions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound is characterized by the following features:

Property Details
IUPAC Name This compound
Molecular Formula C9H8BrN3S
CAS Number 1369059-32-4
Synthesis Method Typically synthesized via Suzuki–Miyaura coupling reaction using palladium catalysts .

The synthesis involves the coupling of an aryl halide with an organoboron compound, often yielding moderate to high product yields depending on the reaction conditions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound's mechanism of action can involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity.
  • Receptor Interaction : It may bind to certain receptors, influencing cellular signaling pathways.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, related compounds showed inhibition rates of up to 91.95% against Escherichia coli .
  • Anti-thrombolytic Activity : Certain derivatives have been reported to possess anti-thrombolytic effects, with some compounds demonstrating clot lysis values as high as 41.32% .
  • Biofilm Inhibition : Compounds similar to this compound have shown effectiveness in inhibiting biofilm formation, which is crucial in treating chronic infections .

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

Case Study 1: Antimicrobial Properties

In a study evaluating various pyridine derivatives, it was found that compounds related to this compound exhibited strong antimicrobial activity against E. coli and Staphylococcus aureus. The most potent derivative showed an inhibition value exceeding 90% .

Case Study 2: Anti-thrombolytic Effects

Research focused on the anti-thrombolytic properties of pyrimidine derivatives highlighted that certain compounds derived from this compound significantly reduced clot formation in human blood samples .

Q & A

Q. Basic Research Focus

  • HPLC-PDA : Detect trace impurities (e.g., dehalogenated byproducts).
  • Elemental Analysis : Confirm C/H/N/Br stoichiometry.
  • TGA/DSC : Assess thermal stability and polymorphic transitions .

Table 1: Comparative Crystallographic Data for Pyrimidine Derivatives

CompoundDihedral Angle (°)Hydrogen BondingRefinement SoftwareReference
N-(2-Fluorophenyl) derivative12.8 (phenyl)C–H⋯O, C–H⋯πSHELXL
N-(4-Chlorophenyl) polymorph A5.2N–H⋯NSHELXS
6-Bromo-thiophene hybrid (model)10–15 (simulated)N/A (DFT-optimized)Gaussian

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine
Reactant of Route 2
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6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine

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